molecular formula C16H16O6 B142705 Qianhucoumarin B CAS No. 152615-14-0

Qianhucoumarin B

Cat. No. B142705
M. Wt: 304.29 g/mol
InChI Key: WGBFEDHNTNVZGG-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Qianhucoumarin B is a coumarin derivative . It can be isolated from the traditional Chinese medicine Qianhu, roots of Peucedanum praeruptorum .


Molecular Structure Analysis

The molecular weight of Qianhucoumarin B is 304.29 . Its molecular formula is C16H16O6 . The SMILES representation of its structure is O[C@H]1C2=C(OC©([C@H]1OC©=O)C)C=CC(C=C3)=C2OC3=O .


Physical And Chemical Properties Analysis

Qianhucoumarin B has a molecular weight of 304.29 and a molecular formula of C16H16O6 . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

  • Metabolite Profiling of Peucedanum praeruptorum :

    • Research by Chen et al. (2019) focused on metabolite profiling in different parts of bolting and unbolting Peucedanum praeruptorum, known as Qianhu. They found that the roots contain coumarins, including pyranocoumarins, with the composition changing after the bolting process.
  • Isolation and Identification of Coumarins :

    • Hou et al. (2010) isolated minor coumarins from Peucedanum praeruptorum, including qianhucoumarin J, using various chromatographic techniques. This study provided insights into the methods for separating and identifying coumarins in this plant (Hou, Luo, Wang, & Kong, 2010).
  • Chemical Constituents and Pharmacological Efficacy :

    • Kong Ling-yi (2010) conducted systematic research on the material base of Radix Peucedani(Qianhu), focusing on its chemical constituents and their pharmacological efficacy (Kong Ling-yi, 2010).
  • Enantioseparation and Configuration Determination :

    • Song et al. (2012) developed a method combining enzymatic hydrolysis with chiral LC-MS/MS analysis to determine the absolute configurations of angular-type pyranocoumarins from Peucedani Radix (Song et al., 2012).
  • NMR-based Metabolomic Characterization :

    • Song et al. (2014) used nuclear magnetic resonance (NMR) spectroscopy coupled with principal components analysis (PCA) for the metabolomic characterization of Peucedani Radix (Song et al., 2014).
  • Pharmacological Activities and Constituents of Peucedani Radix :

    • Song et al. (2015) summarized research progress on the botanical, phytochemical, chemical analysis, pharmacological assay, and pharmacokinetic profile of Peucedani Radix (Song, Jing, Yan, & Wang, 2015).
  • Pharmacokinetics of Angelicae dahurica Coumarins :

    • Zhao, Zhang, & Yang (2016) investigated the pharmacokinetics of coumarins in Angelicae dahuricae Radix, providing insight into the metabolic mechanism of these compounds (Zhao, Zhang, & Yang, 2016).
  • Regulation of Cytochrome P450 3A by Praeruptorin A :

    • Huang et al. (2013) studied the regulation of human pregnane X receptor and cytochrome P450 3A by praeruptorin A isolated from Peucedanum praeruptorum (Huang et al., 2013).

Safety And Hazards

Qianhucoumarin B is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

CAS RN

152615-14-0

Product Name

Qianhucoumarin B

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

[(9S,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] acetate

InChI

InChI=1S/C16H16O6/c1-8(17)20-15-13(19)12-10(22-16(15,2)3)6-4-9-5-7-11(18)21-14(9)12/h4-7,13,15,19H,1-3H3/t13-,15-/m0/s1

InChI Key

WGBFEDHNTNVZGG-ZFWWWQNUSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O

SMILES

CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O

Canonical SMILES

CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O

Other CAS RN

152615-14-0

synonyms

qianhucoumarin B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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